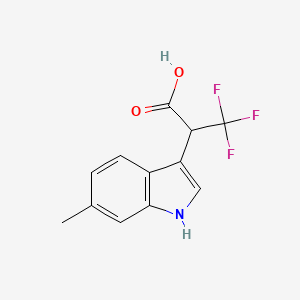
3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of arylacrylic acids. It contains an indole ring, which is a bicyclic aromatic system, substituted with a methyl group at the 6th position. The molecule also has a propanoic acid chain attached to the second carbon, with three fluorine atoms on the third carbon.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of the indole ring and the trifluorinated propanoic acid chain in the molecule could potentially affect its interaction with its targets. The indole ring is known for its presence in many biologically important molecules, including tryptophan (an amino acid) and serotonin (a neurotransmitter). The trifluorinated propanoic acid chain can significantly impact the molecule’s lipophilicity (fat solubility), acidity, and potential for hydrogen bonding.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Cyclization Reaction: The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol consistently gives the corresponding indole.
Intermediate Formation: After two further steps, the intermediate compound is formed.
Final Product:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Acid-Base Reactions: The carboxylic acid group (COOH) can participate in acid-base reactions, donating a proton (H⁺) in acidic conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Electrophilic Aromatic Substitution: The indole ring, being aromatic, might undergo electrophilic aromatic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Acid-Base Reactions: Typically involve strong acids or bases to facilitate proton transfer.
Esterification: Requires alcohols and acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Esterification: Formation of esters.
Electrophilic Aromatic Substitution: Substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its indole structure, which is common in many biologically active molecules.
Biological Research: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and drug interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid: Contains a trifluoromethyl group and a hydroxy group, making it structurally similar.
3,3,3-Trifluoropropionic Acid: Another trifluoromethyl-substituted propanoic acid.
Uniqueness
3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of the indole ring, which is a key structural motif in many biologically active compounds. The combination of the indole ring with the trifluoromethyl group and the propanoic acid chain gives it distinct chemical and biological properties.
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCHIWUOJGLIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2977325.png)
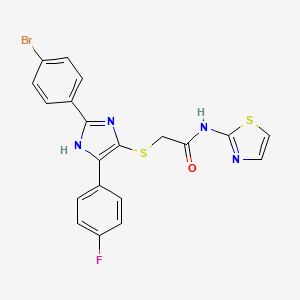
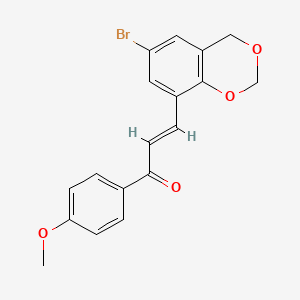
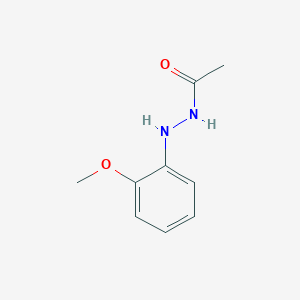
methanone](/img/structure/B2977335.png)
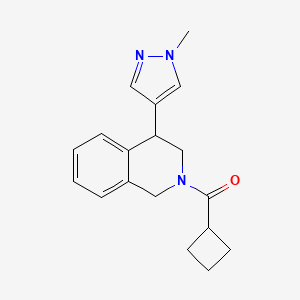
![N-(2H-1,3-benzodioxol-5-yl)-1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2977337.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2977341.png)
![ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B2977343.png)
![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977344.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2977345.png)
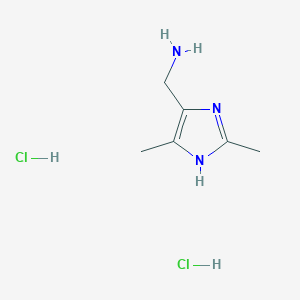
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/new.no-structure.jpg)
